molecular formula C21H24N4O2S B2428649 4-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 1206995-79-0

4-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No.: B2428649
CAS No.: 1206995-79-0
M. Wt: 396.51
InChI Key: CBTBUXXKAXQFRS-UHFFFAOYSA-N
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Description

4-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C21H24N4O2S and its molecular weight is 396.51. The purity is usually 95%.
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Properties

IUPAC Name

4-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c26-21-23-20(28-14-15-12-24-10-4-3-9-19(24)22-15)17-7-1-2-8-18(17)25(21)13-16-6-5-11-27-16/h3-4,9-10,12,16H,1-2,5-8,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTBUXXKAXQFRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC4=CN5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N4SC_{17}H_{20}N_{4}S with a molecular weight of approximately 324.43 g/mol. The structure features an imidazo[1,2-a]pyridine moiety linked to a tetrahydrofuran group and a quinazolinone core, which are known for their diverse pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The imidazo[1,2-a]pyridine derivatives are known to inhibit various enzymes involved in cancer cell proliferation and survival pathways. This compound may act as a covalent inhibitor, targeting specific enzymes such as protein kinases that play critical roles in cell cycle regulation and apoptosis .
  • Antimicrobial Activity : Compounds with similar structural features have demonstrated broad-spectrum antimicrobial activities against bacteria and fungi. The thioether linkage in this compound enhances its interaction with microbial targets .
  • Anticancer Properties : Research indicates that quinazolinone derivatives exhibit significant anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways . The presence of the imidazo[1,2-a]pyridine moiety may further enhance these effects.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and its analogs:

Biological Activity Mechanism References
AnticancerInhibition of protein kinases; apoptosis induction,
AntimicrobialDisruption of microbial cell function
AntiviralInterference with viral replication
Anti-inflammatoryModulation of inflammatory cytokines

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Anticancer Studies : A study explored the efficacy of imidazo[1,2-a]pyridine derivatives against various cancer cell lines. Results indicated that these compounds significantly inhibited cell growth and induced apoptosis through caspase activation .
  • Antimicrobial Efficacy : Research on thioether derivatives revealed potent antibacterial activity against resistant strains of Staphylococcus aureus. The mechanism was linked to the disruption of bacterial cell wall synthesis .
  • In Vivo Studies : Animal models have shown that compounds similar to this compound exhibit significant reductions in tumor size when administered in therapeutic doses .

Q & A

Q. Optimization Strategies :

  • Temperature control : Reflux conditions (~80–100°C) in polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency .
  • Catalyst use : Triethylamine or other bases improve nucleophilicity during thioether bond formation .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane yields >90% purity .

How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR, HRMS) when characterizing this compound?

Advanced Research Focus
Discrepancies often arise due to tautomerism or solvent effects. Methodological solutions include:

  • Multi-nuclear NMR analysis : Compare 1H^1H- and 13C^{13}C-NMR shifts with computed spectra (DFT calculations) to confirm assignments .
  • Cross-validation with HRMS : Ensure molecular ion peaks ([M+H]+^+) align with theoretical masses (Δ < 2 ppm) .
  • IR fingerprinting : Match carbonyl (C=O, ~1700 cm1^{-1}) and thioether (C-S, ~650 cm1^{-1}) stretches to literature data .

Case Study : A 2024 study resolved conflicting 1H^1H-NMR signals by analyzing NOESY correlations to confirm the spatial orientation of the tetrahydrofuran-2-ylmethyl group .

What methodologies are recommended for evaluating the compound's potential interactions with biological targets such as enzymes or receptors?

Advanced Research Focus
Stepwise Approach :

In silico docking : Use tools like AutoDock Vina to predict binding affinities to targets (e.g., kinase enzymes) based on the compound’s thioether and quinazolinone moieties .

In vitro assays :

  • Enzyme inhibition : Measure IC50_{50} values via fluorogenic substrate assays (e.g., for proteases or kinases) .
  • Receptor binding : Radioligand displacement studies (e.g., 3H^3H-labeled antagonists in GPCR models) .

Cellular activity : Assess cytotoxicity and apoptosis induction in cancer cell lines (e.g., MTT assays) .

Key Consideration : Validate target specificity using structurally related negative controls .

What are the critical considerations in designing multi-step synthesis protocols for derivatives of this compound?

Advanced Research Focus
Design Principles :

  • Functional group compatibility : Protect reactive sites (e.g., amine groups) during thioether formation .
  • Intermediate stability : Monitor for oxidation of the tetrahydroquinazolinone core using TLC or HPLC .
  • Scalability : Optimize solvent volumes (e.g., ethanol for greener synthesis) and catalyst recycling .

Q. Example Protocol :

Synthesize imidazo[1,2-a]pyridine-thiol intermediate via a one-pot reaction .

Couple with a brominated tetrahydroquinazolinone derivative under N2_2 atmosphere .

Purify via recrystallization (methanol/water) to >95% purity .

How can in silico modeling be integrated into the experimental design to predict the compound's bioactivity?

Advanced Research Focus
Workflow Integration :

Pharmacophore modeling : Identify critical interaction sites (e.g., hydrogen bond donors in the imidazo[1,2-a]pyridine ring) .

ADMET prediction : Use SwissADME to assess solubility (LogP ~3.2) and cytochrome P450 inhibition risks .

MD simulations : Evaluate binding stability over 100 ns trajectories (e.g., with GROMACS) to prioritize targets .

Validation : Correlate in silico binding scores (e.g., Glide scores) with experimental IC50_{50} values to refine models .

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